[(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate
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Overview
Description
[(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate is an organic compound that features a unique structure combining an amino group, a phenyl ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate typically involves the condensation of an amino group with a carbonyl compound, followed by esterification. One common method involves the reaction of 3,4-diethoxybenzoic acid with an appropriate amine under acidic conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using catalysts to enhance the reaction rate and yield. The use of continuous flow reactors and optimized reaction conditions can further improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the benzoate ester.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
[(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparison with Similar Compounds
[(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate can be compared with similar compounds such as:
Dichloroanilines: These compounds also contain an aniline ring but differ in their substitution patterns and chemical properties.
4-((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound has a similar structure but with different functional groups, leading to distinct chemical behaviors.
Properties
IUPAC Name |
[(Z)-[amino(phenyl)methylidene]amino] 3,4-diethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-3-22-15-11-10-14(12-16(15)23-4-2)18(21)24-20-17(19)13-8-6-5-7-9-13/h5-12H,3-4H2,1-2H3,(H2,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMODFMUTEKRDGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=CC=C2)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=CC=C2)\N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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